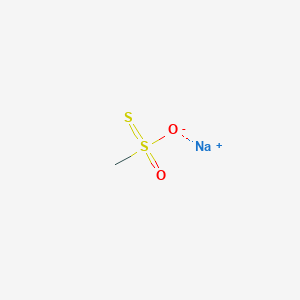
Methanesulfonothioic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonothioic acid, sodium salt, also known as this compound, is a useful research compound. Its molecular formula is CH4NaO2S2 and its molecular weight is 135.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of Action
It is known that methanesulfonate esters, which are structurally related to sodium methanesulfonothioate, act as biological alkylating agents . They undergo bond fission and react within the intracellular milieu .
Biochemical Pathways
Related compounds such as the rnf complex, which transfers electrons from ferredoxin to nad+ and pumps sodium ions across a membrane, could provide some insight into potential pathways .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Eigenschaften
CAS-Nummer |
1950-85-2 |
|---|---|
Molekularformel |
CH4NaO2S2 |
Molekulargewicht |
135.17 g/mol |
IUPAC-Name |
sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/CH4O2S2.Na/c1-5(2,3)4;/h1H3,(H,2,3,4); |
InChI-Schlüssel |
RLWZPSCEASZJLH-UHFFFAOYSA-N |
SMILES |
CS(=O)(=S)[O-].[Na+] |
Isomerische SMILES |
CS(=O)(=S)[O-].[Na+] |
Kanonische SMILES |
CS(=O)(=S)O.[Na] |
| 1950-85-2 | |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
44059-82-7 (Parent) |
Synonyme |
Methanesulfonothioic Acid, Sodium Salt; Na-MTS; Methanesulfonothioic Acid Sodium Salt; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium methanethiosulfonate enable the functionalization of polymers?
A1: Sodium methanethiosulfonate serves as a key reagent for introducing thiol (-SH) functionality onto polymers. This is particularly useful for polymers synthesized via Atom Transfer Radical Polymerization (ATRP), which typically bear halide end-groups. [, ]
- Halide Displacement: Sodium methanethiosulfonate reacts with the halide end-group of the polymer, substituting it with a methanethiosulfonate (-SSO2CH3) group. [, ]
- Thiol-Disulfide Exchange: The methanethiosulfonate group readily undergoes exchange reactions with various thiols, effectively attaching the desired thiol-containing functionality to the polymer chain. [, ]
Q2: Can you provide an example of how sodium methanethiosulfonate is used to modify polymers for specific applications?
A2: Certainly! One example involves the creation of acid-degradable polymeric nanoparticles for drug delivery. [] Researchers synthesized amphiphilic copolymers containing vinyl benzyl chloride (VBC) units. Using sodium methanethiosulfonate, they substituted the chlorine atoms of VBC with methanethiosulfonate groups. These groups then reacted with thiols bearing specific functionalities, enabling the incorporation of acid-cleavable linkers within the nanoparticle structure. This approach allows for controlled release of encapsulated drugs in response to acidic environments, such as those found in tumor tissues. []
Q3: Beyond polymer chemistry, how is sodium methanethiosulfonate utilized in biochemical research?
A3: Sodium methanethiosulfonate is a valuable tool for probing the structure and function of proteins. Specifically, it acts as a sulfhydryl-specific reagent, reacting with cysteine residues on protein surfaces. This reactivity is exploited in cysteine-scanning mutagenesis studies, where individual cysteine mutations are introduced into a protein, and their accessibility and functional role are assessed by sodium methanethiosulfonate modification. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















